2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
2,4,6-Trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a fused pyrroloquinoline scaffold. This compound is structurally characterized by a tetracyclic system comprising a pyrrole ring fused to a quinoline moiety, with a sulfonamide group at the 8-position. The 2,4,6-trimethylbenzenesulfonamide substituent enhances steric bulk and may influence binding interactions in biological systems.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12-8-13(2)20(14(3)9-12)26(24,25)21-17-10-15-4-5-18(23)22-7-6-16(11-17)19(15)22/h8-11,21H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSSFKCPACGHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrroloquinoline core, which can be synthesized through cyclization reactions involving appropriate precursors. The sulfonamide group is then introduced via sulfonation reactions using reagents such as sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrroloquinoline moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo[3,2,1-ij]quinoline Derivatives
*Estimated based on the addition of 2,4,6-trimethylbenzenesulfonamide (~185 g/mol) to the pyrroloquinoline core.
Key Observations :
- The target compound’s sulfonamide group distinguishes it from ester (e.g., 3-fluorobenzoate ), amide (e.g., propionamide ), or dione substituents (e.g., 1,2-dione ). Sulfonamides are known for strong hydrogen-bonding capacity and metabolic stability, which may enhance pharmacological utility.
- Steric effects : The 2,4,6-trimethyl substitution on the benzene ring introduces significant steric hindrance compared to smaller groups like ethoxy or chloro.
Comparison :
- The target compound likely follows a sulfonamide coupling route, contrasting with esterification (e.g., 3-fluorobenzoate ) or Friedel-Crafts acylation (e.g., benzamide ).
- Thioxothiazolidinone hybrids require multi-step condensation, while diones are synthesized via cyclization reactions .
Physicochemical Properties
Table 3: Physicochemical Data
Insights :
- Chromatographic purity (>95%) is consistently achieved for derivatives via flash chromatography or recrystallization .
Biological Activity
2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological interactions that merit detailed exploration. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated molecular architecture that includes a pyrroloquinoline moiety and a benzenesulfonamide functional group. The presence of multiple functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 g/mol |
| CAS Number | Not specified in available data |
| Solubility | Varies with solvent |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study focusing on derivatives of pyrroloquinolines has shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar sulfonamide derivatives have been documented to possess broad-spectrum antimicrobial properties. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Some research highlights the anti-inflammatory properties of related compounds in the pyrroloquinoline class. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.
Case Studies
- Antileukemic Activity : A study investigated the effects of pyrrolo[3,2,1-hi]indole derivatives on leukemia cell lines. Results demonstrated that these compounds could induce cell cycle arrest and apoptosis in leukemic cells, suggesting potential therapeutic applications in hematological malignancies .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compounds tested .
- Structure-Activity Relationship (SAR) : Research on related compounds has established SAR insights that correlate specific structural features with biological activity. This information can guide further modifications to enhance efficacy and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
